molecular formula C20H25NO B3974806 N-(4-sec-butylphenyl)-3-phenylbutanamide

N-(4-sec-butylphenyl)-3-phenylbutanamide

Cat. No. B3974806
M. Wt: 295.4 g/mol
InChI Key: KDOCBKYRLUKSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-3-phenylbutanamide, commonly known as JNJ-7925476, is a novel and selective antagonist of the cannabinoid CB1 receptor. It was first synthesized in 2008 by researchers at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson. Since then, it has been extensively studied for its potential therapeutic applications in various diseases and disorders.

Mechanism of Action

JNJ-7925476 selectively binds to and blocks the cannabinoid CB1 receptor, which is primarily expressed in the brain and central nervous system. This receptor plays a key role in regulating appetite, metabolism, and reward pathways, as well as mediating the psychoactive effects of marijuana. By blocking this receptor, JNJ-7925476 can modulate these pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
JNJ-7925476 has been shown to reduce food intake and body weight in animal models of obesity, as well as improve glucose metabolism and insulin sensitivity in models of metabolic syndrome. It has also been found to reduce drug-seeking behavior in animal models of drug addiction. These effects are thought to be mediated by the blockade of the CB1 receptor in the brain and central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using JNJ-7925476 in lab experiments is its high selectivity for the CB1 receptor, which reduces the potential for off-target effects. Additionally, its novel structure and mechanism of action make it a valuable tool for studying the role of the CB1 receptor in various physiological and pathological processes. However, one limitation is that its synthesis is relatively complex and may require specialized equipment and expertise.

Future Directions

There are several potential future directions for research on JNJ-7925476. One area of interest is its potential as a treatment for obesity and metabolic syndrome, as it has been shown to improve these conditions in animal models. Another area of interest is its potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to elucidate the precise mechanisms by which JNJ-7925476 modulates appetite, metabolism, and reward pathways in the brain.

Scientific Research Applications

JNJ-7925476 has been studied extensively for its potential therapeutic applications in various diseases and disorders, including obesity, metabolic syndrome, and drug addiction. It has been shown to reduce food intake and body weight in animal models of obesity, as well as improve glucose metabolism and insulin sensitivity in models of metabolic syndrome. Additionally, it has been found to reduce drug-seeking behavior in animal models of drug addiction.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-4-15(2)18-10-12-19(13-11-18)21-20(22)14-16(3)17-8-6-5-7-9-17/h5-13,15-16H,4,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOCBKYRLUKSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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